molecular formula C18H15ClF6N2O2 B2535087 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 478248-81-6

1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2535087
CAS No.: 478248-81-6
M. Wt: 440.77
InChI Key: DIWXLDADNWFYOC-UHFFFAOYSA-N
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Description

This urea derivative (CAS: 478248-81-6) features a complex structure with three distinct substituents:

  • A 4-chlorophenylmethyl group at the N1 position.
  • A 3,3,3-trifluoro-2-hydroxypropyl group at the N1 position.
  • A 3-(trifluoromethyl)phenyl group at the N3 position.

The compound’s molecular formula is C₁₈H₁₅ClF₆N₂O₂, with an approximate molecular weight of 440.5 g/mol (calculated).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF6N2O2/c19-13-6-4-11(5-7-13)9-27(10-15(28)18(23,24)25)16(29)26-14-3-1-2-12(8-14)17(20,21)22/h1-8,15,28H,9-10H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWXLDADNWFYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)CC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3,3,3-trifluoro-2-hydroxypropylamine to form an intermediate, which is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, while the hydroxypropyl group facilitates binding to target sites. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and synthesis yields of the target compound with analogs from literature:

Compound Name (CAS/ID) Substituents Molecular Weight (g/mol) Yield (%) Key Features
Target Compound (478248-81-6) 4-Cl-benzyl, 3,3,3-F₃-2-hydroxypropyl, 3-CF₃-phenyl 440.5 N/A Combines chloro, trifluoromethyl, and hydroxypropyl groups for enhanced hydrophilicity and binding.
1-(4-Chloro-3-CF₃-phenyl)-3-(4-hydroxyphenyl)urea (A5) 4-Cl-3-CF₃-phenyl, 4-hydroxyphenyl 330.5 83 Hydroxyl group improves solubility; simpler structure with fewer fluorines.
Compound 11e (Molecules, 2013) 3-CF₃-phenyl, piperazinyl-thiazole-hydrazinyl 534.1 86.7 Extended piperazine-thiazole chain may enhance pharmacokinetics.
1-[3-(3-Cl-phenyl)-3-hydroxypropyl]-3-[4-CF₃-phenyl]urea 3-Cl-phenyl, 3-hydroxypropyl, 4-CF₃-phenyl 372.5 N/A Hydroxypropyl linker increases conformational flexibility.
1-[4-Bromo-3-CF₃-phenyl]-3-(3-Cl-phenyl)urea 4-Br-3-CF₃-phenyl, 3-Cl-phenyl 393.5 N/A Bromine substitution may alter electronic properties and binding affinity.

Key Research Findings

a) Impact of Fluorinated Substituents
  • The target compound’s trifluoromethyl groups enhance metabolic stability and lipophilicity, similar to analogs like A5 and 11e . However, its additional 3,3,3-trifluoro-2-hydroxypropyl group introduces a polar element, balancing hydrophobicity and solubility .
  • In contrast, non-fluorinated analogs (e.g., compound 11i in , m/z 466.2) exhibit lower molecular weights and reduced stability under oxidative conditions .
b) Role of Chlorine and Hydroxy Groups
  • The 4-chlorophenylmethyl group in the target compound is analogous to chlorine substitutions in A5 and 1-[3-(3-Cl-phenyl)-3-hydroxypropyl]urea . Chlorine atoms are known to improve binding affinity to hydrophobic pockets in target proteins.

Biological Activity

1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. This article reviews its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H17ClF6N2O\text{C}_{18}\text{H}_{17}\text{ClF}_6\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Studies indicate that it may inhibit certain kinases and growth factor receptors, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Activity Induces apoptosis in various cancer cell lines (e.g., MDA-MB-231, A549).
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines and reduces inflammation in vitro.
Kinase Inhibition Shows potential as an inhibitor of Aurora-A kinase and other relevant kinases.

Study 1: Anticancer Efficacy

In a study conducted by researchers investigating novel urea derivatives, this compound was tested against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different models. Notably, it demonstrated selective toxicity towards triple-negative breast cancer cells (MDA-MB-231), indicating its potential as a targeted therapeutic agent .

Study 2: Mechanistic Insights

Further investigations revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action contributes to its effectiveness in inducing cell death in resistant cancer types .

Study 3: Anti-inflammatory Properties

In vitro assays showed that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the urea moiety have been explored to improve selectivity and potency against specific targets. For instance, derivatives with altered phenyl substituents exhibited enhanced anticancer activity and reduced off-target effects .

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